molecular formula C10H15BrN2 B13251391 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B13251391
M. Wt: 243.14 g/mol
InChI Key: TXAMIJWNMBCRAU-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C10H15BrN2. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to a cyclopenta[c]pyrazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the bromination of a precursor compound, such as 2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole.

Scientific Research Applications

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7-dihydro[1,3]thiazolo[4,5-c]pyridine-5-carboxylate
  • tert-Butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

Uniqueness

3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

3-bromo-2-tert-butyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-9(11)7-5-4-6-8(7)12-13/h4-6H2,1-3H3

InChI Key

TXAMIJWNMBCRAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CCCC2=N1)Br

Origin of Product

United States

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